molecular formula C15H19FN2O2 B14128429 4-(6-fluoro-3-pyridinyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester CAS No. 741683-16-9

4-(6-fluoro-3-pyridinyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

Cat. No.: B14128429
CAS No.: 741683-16-9
M. Wt: 278.32 g/mol
InChI Key: RQJHMBKDOBMROR-UHFFFAOYSA-N
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Description

4-(6-fluoro-3-pyridinyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C15H21FN2O2. It is characterized by the presence of a fluorinated pyridine ring and a piperidine ring, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-fluoro-3-pyridinyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is fluorinated at the 6-position using fluorinating agents such as Selectfluor.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of acid catalysts like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can occur at the pyridine ring, often using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(6-fluoro-3-pyridinyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 4-(6-fluoro-3-pyridinyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity and specificity, while the piperidine ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(6-fluoro-3-pyridinyl)-1-piperidinecarboxylic acid tert-butyl ester: Similar in structure but differs in the position of the ester group.

    3-pyridinylboronic acid: Contains a pyridine ring but lacks the piperidine and ester functionalities.

    4-pyridinylboronic acid: Similar to 3-pyridinylboronic acid but with a different substitution pattern on the pyridine ring.

Uniqueness

4-(6-fluoro-3-pyridinyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is unique due to its combination of a fluorinated pyridine ring and a piperidine ring. This structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

CAS No.

741683-16-9

Molecular Formula

C15H19FN2O2

Molecular Weight

278.32 g/mol

IUPAC Name

tert-butyl 4-(6-fluoropyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C15H19FN2O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-6,10H,7-9H2,1-3H3

InChI Key

RQJHMBKDOBMROR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(C=C2)F

Origin of Product

United States

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